molecular formula C19H24O6S2 B14739346 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) CAS No. 5462-57-7

2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)

Cat. No.: B14739346
CAS No.: 5462-57-7
M. Wt: 412.5 g/mol
InChI Key: JRLAWVPARISKBB-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of two phenylmethanesulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,2-Dimethylpropane-1,3-diol+2Phenylmethanesulfonyl chloride2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)+2HCl\text{2,2-Dimethylpropane-1,3-diol} + 2 \text{Phenylmethanesulfonyl chloride} \rightarrow \text{2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)} + 2 \text{HCl} 2,2-Dimethylpropane-1,3-diol+2Phenylmethanesulfonyl chloride→2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)+2HCl

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the sulfonate esters can hydrolyze to form the corresponding alcohols and sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Hydrolysis: Products include 2,2-dimethylpropane-1,3-diol and phenylmethanesulfonic acid.

    Reduction: Products include 2,2-dimethylpropane-1,3-diol.

Scientific Research Applications

2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems.

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) involves the reactivity of the sulfonate ester groups. These groups can undergo nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropane-1,3-diyl bis(methanesulfonate): Similar structure but with methanesulfonate groups instead of phenylmethanesulfonate.

    2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate): Similar structure but with 4-methylbenzenesulfonate groups.

Uniqueness

2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is unique due to the presence of phenylmethanesulfonate groups, which can impart different reactivity and properties compared to other sulfonate esters. The phenyl groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.

Properties

CAS No.

5462-57-7

Molecular Formula

C19H24O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

(3-benzylsulfonyloxy-2,2-dimethylpropyl) phenylmethanesulfonate

InChI

InChI=1S/C19H24O6S2/c1-19(2,15-24-26(20,21)13-17-9-5-3-6-10-17)16-25-27(22,23)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

JRLAWVPARISKBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COS(=O)(=O)CC1=CC=CC=C1)COS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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